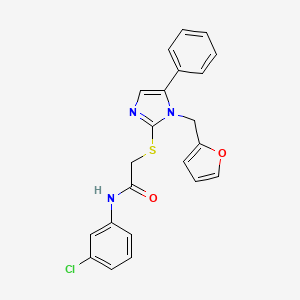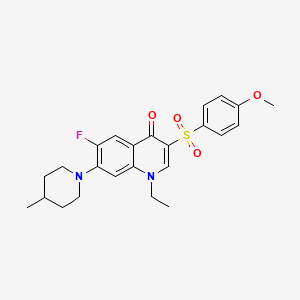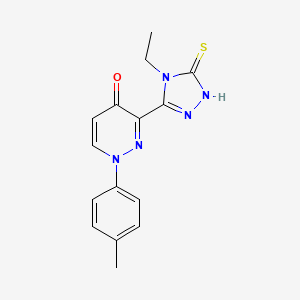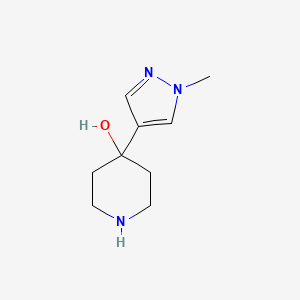![molecular formula C21H16N4O3S B3002789 N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895006-10-7](/img/structure/B3002789.png)
N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives and their complexes has been explored in various studies. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride, leading to cyclization and the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. Subsequent coordination with copper(II) ions resulted in the formation of copper(II) complexes with significant cytotoxic activity against certain human cancer cell lines .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic methods and X-ray single-crystal diffraction. The crystal structures of the benzamide derivatives and their copper(II) complexes were determined, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles. The coordination of two monodentate ligands and two chloride anions to the copper(II) ion resulted in a stable planar geometry around the central ion . Additionally, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro substituent influenced the solid-state arrangement, absorption, and fluorescence properties, with each derivative crystallizing in different crystal systems or space groups .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives has been investigated, with studies showing that the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives did not exhibit cytotoxic activity, whereas their oxidized forms and copper(II) complexes did, particularly against breast cancer and prostate adenocarcinoma cell lines . Furthermore, the positional isomerism of N-(benzo[d]thiazol-2-yl)-nitrobenzamide derivatives affected their solid-state architectures, which were dominated by intermolecular hydrogen bonds and stabilized by weak interactions such as π-π interactions and electrostatic attractions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were influenced by their molecular structures. The crystal packing of the compounds was analyzed using Hirshfeld surface analysis and interaction energy calculations, revealing that the o-NO2 congener relied mainly on dispersion forces, while the m-NO2 derivative was stabilized by electrostatic attractions. The electrostatic and dispersion forces were considered dominant factors in stabilizing the crystal packing of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Gong Ping (2007) discusses the synthetic process of a similar compound, highlighting the practical advantages of the process, such as mild conditions and good yield, which could be relevant for the synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide (Gong Ping, 2007).
Anticancer Properties :
- A study by Ravinaik et al. (2021) on similar benzamide derivatives showed significant anticancer activities against various cancer cell lines, suggesting potential applications of this compound in cancer research (Ravinaik et al., 2021).
Antiparasitic Activity :
- Esposito et al. (2005) explored the efficacy of similar thiazolide compounds against parasites, indicating a potential antiparasitic application for this compound (Esposito et al., 2005).
Anti-Infective Properties :
- Hemphill et al. (2007) discussed the broad range of activities of thiazolides against various pathogens, hinting at possible anti-infective uses for the compound (Hemphill et al., 2007).
Role in Supramolecular Chemistry :
- A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives, which are structurally related to the compound of interest, revealed insights into the role of these compounds in supramolecular chemistry (Yadav & Ballabh, 2020).
Environmental Applications :
- Zargoosh et al. (2015) synthesized a related compound for the removal of heavy metals from industrial wastes, suggesting potential environmental applications for this compound (Zargoosh et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It is known that similar compounds can inhibit the growth ofMycobacterium tuberculosis . This suggests that the compound may interact with key proteins or enzymes within the bacterium to inhibit its growth and proliferation.
Biochemical Pathways
It is known that similar compounds can induce apoptosis in certain cell types . This suggests that the compound may affect pathways related to cell survival and death.
Pharmacokinetics
It is known that thiazole derivatives, which this compound is a part of, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell types , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its absorption and distribution within the body . Additionally, factors such as temperature, pH, and the presence of other substances can potentially affect the stability and efficacy of the compound.
Propiedades
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-4-9-18-19(11-14)29-21(23-18)24(13-15-3-2-10-22-12-15)20(26)16-5-7-17(8-6-16)25(27)28/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACDOPXFWWYJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3002708.png)
![3-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3002710.png)
![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3002713.png)
![3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B3002714.png)

![3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole](/img/structure/B3002716.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002717.png)


![Tert-butyl (3aR,7aS)-5-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3002721.png)
![[4-(Pyridin-4-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3002724.png)

![3-{8-[(Dimethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B3002729.png)